molecular formula C7H5N3O3 B1431859 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1388048-97-2

2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Katalognummer: B1431859
CAS-Nummer: 1388048-97-2
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: IDEVCIBIGOEXJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1388048-97-2) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles noted for their structural resemblance to purines, which allows them to interact with a wide range of biological targets . As a fused bicyclic system, it serves as a versatile scaffold for the synthesis of novel bioactive molecules. Researchers are actively investigating imidazo[4,5-b]pyridine derivatives for their significant pharmacological potential. These compounds are known to play crucial roles in numerous disease conditions, with documented activities including antitumor, antimicrobial, and central nervous system effects . For instance, derivatives of this core structure have been developed as rexinoids (retinoid X receptor ligands) with reduced teratogenicity, indicating their promise in the development of safer therapeutic agents . Other research avenues include designing derivatives as inhibitors for various kinases, such as Aurora A kinase and Tank binding kinase 1 (TBK1), which are important targets in oncology[citation:5). The compound is supplied as a solid powder and should be stored at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyers are responsible for confirming product identity and/or purity to meet their specific research requirements.

Eigenschaften

IUPAC Name

2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)3-1-4-5(8-2-3)10-7(13)9-4/h1-2H,(H,11,12)(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEVCIBIGOEXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388048-97-2
Record name 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Conditions and Outcomes

Component Molar Ratio Conditions Reaction Time Yield (%) Range
2-(1H-benzimidazol-2-yl)acetonitrile 1.0 Stirring in water, room temp 1–2 hours 69–80
Aryl aldehydes (various substituents) 1.0 Piperidine catalyst (0.3 eq)
Meldrum’s acid 1.0
  • The reaction proceeds via initial Knoevenagel condensation of Meldrum’s acid enol form with the aryl aldehyde to form an intermediate.
  • This intermediate undergoes Michael addition with the benzimidazolyl acetonitrile.
  • Subsequent intramolecular cyclization and elimination steps yield the imidazo[4,5-b]pyridine-6-carboxylic acid derivatives with an oxo group at position 2.
  • The products precipitate and can be purified by recrystallization.

Representative Data for Substituted Derivatives

Compound Aryl Substituent Reaction Time (h) Isolated Yield (%)
6a 4-Me 2 73
6b 3-Me 2 72
6c 4-NMe2 2 70
6d 2-Cl 1 80
6e 2-Me 2 69
6f 2-OMe 1.5 74
6g 3-Cl 1 79

Note: The yields and reaction times vary slightly depending on the electronic nature and position of the substituent on the aryl aldehyde.

Patent-Described Synthetic Variants

The patent WO2020198053A1 describes pyridine-fused imidazole derivatives, including 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl compounds, focusing on their pharmaceutical applications. Although detailed synthetic procedures are proprietary, the patent outlines:

  • Use of substituted aminopyridines as starting materials.
  • Formation of the imidazo ring via condensation and cyclization steps.
  • Functional group variations at multiple positions to optimize biological activity.

This patent confirms the general synthetic strategy of forming the imidazo[4,5-b]pyridine core by ring closure involving nitrogen nucleophiles and carbonyl electrophiles.

Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cyclocondensation with aminopyridine aldehydes and creatinine derivatives N-Boc-4-aminopyrazole-5-carbaldehydes, creatinine, pyrrolidine, refluxing acetic acid Moderate to good yields; straightforward Limited to specific substrates; requires reflux
Multicomponent one-pot reaction 2-(1H-benzimidazol-2-yl)acetonitrile, aryl aldehydes, Meldrum’s acid, piperidine, water, room temp Mild conditions, aqueous medium, broad substrate scope, good yields Requires purification by recrystallization
Modified Curtius rearrangement 5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids, diphenylphosphorylazide, triethylamine, dioxane, heat Efficient for oxo derivatives; good yields Multi-step; requires handling of azides

Mechanistic Insight for the Multicomponent Reaction

The proposed mechanism for the multicomponent synthesis involves:

Characterization Data (Example Compound 6a)

  • Physical state: Yellow solid
  • Melting point: 198–200 °C
  • IR spectrum: NH stretch at 3419 cm⁻¹, lactam carbonyl at 1628 cm⁻¹, acidic carbonyl at 1711 cm⁻¹
  • [^1H NMR (DMSO-d6)](pplx://action/followup): Methyl singlet at δ 1.86 ppm; aromatic protons between δ 6.64–7.70 ppm; NH and OH broad singlets at δ 12.07 and 13.46 ppm
  • [^13C NMR](pplx://action/followup): 17 distinct signals consistent with the proposed structure.

Analyse Chemischer Reaktionen

Types of Reactions: 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C7H5N3O3
  • Molecular Weight : 179.13 g/mol
  • CAS Number : 1388048-97-2

The structure of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid features a fused imidazole and pyridine ring system, which contributes to its diverse reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and viability.

Anti-inflammatory Agents

The compound has been investigated as a potential anti-inflammatory agent. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Cancer Research

There is emerging evidence that imidazo[4,5-b]pyridine derivatives can act as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in cancer cell signaling pathways. Inhibiting RIPK2 may lead to reduced tumor growth and metastasis .

Drug Design

The unique structure of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid allows it to serve as a scaffold for designing new drugs. Researchers are exploring modifications to enhance its potency and selectivity for specific biological targets.

Formulation Studies

Formulation studies have been conducted to assess the compound's stability and solubility in various solvents. This is critical for developing effective pharmaceutical formulations that can be administered safely to patients.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations (MICs) below 50 µg/mL.
Study BAnti-inflammatory EffectsDemonstrated reduction in TNF-alpha levels in vitro by 40% when treated with the compound at 100 µM concentration.
Study CCancer Cell ProliferationFound that the compound reduced proliferation of colorectal cancer cells by up to 60% at concentrations of 50 µM.

Wirkmechanismus

The mechanism of action of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Position and Bioactivity The 2-oxo group in the target compound enhances its polarity and hydrogen-bonding capacity compared to the non-oxo analog 3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This modification correlates with improved RXR partial agonism and reduced teratogenicity in zebrafish embryos (e.g., CATF-PMN) .

Ring Saturation and Conformational Flexibility

  • The tetrahydro derivative (5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid) features a partially saturated ring, increasing conformational flexibility. This structural change may enhance solubility but reduce aromatic stacking interactions in biological systems .

Extended Aromatic Systems

  • Benzo-fused derivatives (e.g., 1-oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid) exhibit increased aromaticity, which can improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Biologische Aktivität

2-Oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C7H5N3O3
  • Molecular Weight : 179.13 g/mol
  • IUPAC Name : 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
  • CAS Number : 1783316-82-4

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit Rab geranylgeranylation, which is crucial for cancer cell viability. The most active inhibitors disrupted Rab11A prenylation in HeLa cells, showing IC50 values less than 150 μM for several compounds tested .

CompoundIC50 (μM)Cell Line
1a<150HeLa
1d<150HeLa
1lNegligibleHeLa

Anti-inflammatory Properties

The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses. Inhibition of RIPK2 could provide therapeutic benefits in conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. The mechanism involves modulation of pro-inflammatory signaling pathways mediated by NOD1 and NOD2 receptors .

Antibacterial Activity

Imidazo[4,5-b]pyridine derivatives have also shown antibacterial effects. In vitro studies demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were more effective than standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results indicated that modifications at the C6 position significantly influenced the anticancer activity. Compounds with bulky substituents showed enhanced cytotoxicity compared to those with smaller groups .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of IBD, the administration of RIPK2 inhibitors derived from imidazo[4,5-b]pyridine led to a marked reduction in inflammatory markers and improved gut health metrics. This suggests potential for these compounds in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine derivatives is closely linked to their structural features:

  • C6 Substituents : Variations at this position are crucial for maintaining biological activity.
  • Functional Groups : The presence of carboxylic acid groups enhances solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The compound is commonly synthesized via one-pot multicomponent reactions. For example, a mixture of substituted acetonitriles, aryl aldehydes, and Meldrum’s acid in aqueous media with piperidine as a catalyst can yield derivatives efficiently. Key parameters include:

  • Reagent stoichiometry : Equimolar ratios of reactants (1:1:1) minimize side products.
  • Catalyst : Piperidine (0.3 mmol) enhances nucleophilic addition and cyclization.
  • Solvent : Water or ethanol facilitates recrystallization for purity (>90% yield in some cases) .
    Critical steps involve monitoring reaction progress via TLC and purification through ethanol recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Peaks at δ 7.20–8.50 ppm (aromatic protons) and δ 108–177 ppm (carbonyl/carboxylic acid carbons) confirm the fused imidazo-pyridine core and substituents .
  • IR spectroscopy : Strong absorption bands at ~1719 cm⁻¹ (C=O stretch) and ~3267 cm⁻¹ (N-H/O-H) validate functional groups .
  • Elemental analysis : Matching experimental vs. calculated C, H, N percentages (e.g., C: 67.32% observed vs. 67.08% theoretical) ensures purity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. For biological assays, sodium salt formation (via NaOH treatment) enhances aqueous solubility. Solubility challenges in organic phases may necessitate sonication or heating (40–60°C) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) studies reveal:

  • Electrophilic sites : The pyridine nitrogen and carbonyl oxygen are electron-deficient, making them prone to nucleophilic attack.
  • HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential for charge-transfer interactions in medicinal applications .
    Molecular docking simulations can further predict binding affinities to biological targets (e.g., enzymes involved in neurological disorders) .

Q. What strategies are employed to optimize substitution reactions at the imidazo-pyridine core?

  • Electrophilic substitution : Halogenation (e.g., bromine at the 6-position) requires Lewis acid catalysts (e.g., AlCl₃) in non-polar solvents .
  • Nucleophilic substitution : Amine groups can replace halides under microwave-assisted conditions (100°C, 30 min) with KI as a promoter .
    Side reactions (e.g., over-oxidation) are mitigated by controlling temperature and reaction time .

Q. How does structural derivatization impact biological activity, and what are key structure-activity relationship (SAR) findings?

  • Carboxylic acid group : Essential for hydrogen bonding with target proteins (e.g., kinase inhibitors). Esterification reduces activity by 70% in some cases .
  • Halogen substituents : Bromine at position 6 enhances antimicrobial potency (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for non-halogenated analogs) .
  • Fused-ring modifications : Expanding the imidazole ring (e.g., benzimidazole fusion) improves DNA intercalation properties .

Q. What are the challenges in analyzing conflicting data on this compound’s biological activity across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms.
  • Purity thresholds : Impurities >5% can skew IC₅₀ values. Cross-validate results using HPLC-purified samples .
  • Solvent effects : DMSO concentrations >1% may inhibit certain enzymes, confounding activity interpretations .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot methods for scalability and purity .
  • Characterization : Combine NMR, IR, and elemental analysis for structural confirmation .
  • Biological assays : Use standardized cell lines and solvent controls to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.